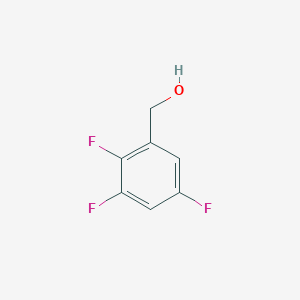

2,3,5-Trifluorobenzyl alcohol

CAS No.: 67640-33-9

Cat. No.: VC2183495

Molecular Formula: C7H5F3O

Molecular Weight: 162.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67640-33-9 |

|---|---|

| Molecular Formula | C7H5F3O |

| Molecular Weight | 162.11 g/mol |

| IUPAC Name | (2,3,5-trifluorophenyl)methanol |

| Standard InChI | InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 |

| Standard InChI Key | IAYKYKBQMLBYAI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)F)F)F |

| Canonical SMILES | C1=C(C=C(C(=C1CO)F)F)F |

Introduction

Chemical Identity and Structure

Basic Identification

2,3,5-Trifluorobenzyl alcohol is identified by the CAS registry number 67640-33-9 . It is classified as an organic fluorine compound and belongs to the series of fluorobenzyl alcohols . The compound is also known by several synonyms including (2,3,5-trifluorophenyl)methanol, 2,3,5-trifluorobenzenemethanol, and benzenemethanol, 2,3,5-trifluoro- .

Molecular Structure

The compound has a molecular formula of C₇H₅F₃O with a molecular weight of 162.11 g/mol . Its structure consists of a benzene ring with three fluorine atoms at positions 2, 3, and 5, and a hydroxymethyl group (-CH₂OH) attached to the ring. This arrangement creates a unique chemical entity with specific reactivity patterns and physical properties influenced by the presence of the three electronegative fluorine atoms.

Chemical Identifiers

The compound is represented by various chemical identifiers used in databases and literature:

| Identifier Type | Value |

|---|---|

| CAS Number | 67640-33-9 |

| European Community (EC) Number | 671-911-4 |

| DSSTox Substance ID | DTXSID40380338 |

| Wikidata | Q72510969 |

| InChIKey | IAYKYKBQMLBYAI-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical State and Appearance

2,3,5-Trifluorobenzyl alcohol is typically found as a clear liquid at room temperature . Its physical appearance is consistent with many substituted benzyl alcohols, though its properties are modified by the presence of the three fluorine atoms.

Thermodynamic Properties

The compound has a predicted boiling point of 183.7±35.0 °C, which is relatively high and consistent with its molecular weight and functionality . This property is important for considering purification methods and handling procedures in laboratory settings.

Acidity

The compound has a predicted pKa value of 13.27±0.10, indicating that it is a weak acid . This acidity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the alkoxide anion formed upon deprotonation of the hydroxyl group.

Applications and Research Uses

Research and Development

The primary identified use of 2,3,5-trifluorobenzyl alcohol is in research and development . As an organofluorine compound, it serves as a valuable building block in organic synthesis, particularly in medicinal chemistry and pharmaceutical research.

Chemical Synthesis

2,3,5-Trifluorobenzyl alcohol can serve as an intermediate in organic synthesis pathways. The hydroxyl group provides a handle for further functionalization, while the fluorine substituents create electronic and steric effects that influence reactivity patterns. This dual functionality makes it valuable in creating more complex fluorinated compounds.

Spectroscopic Properties

Available Spectral Data

According to the search results, spectral data for 2,3,5-trifluorobenzyl alcohol is available, including:

These spectroscopic techniques provide valuable information about the compound's structural features and can be used for identification and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume